molecular formula C12H8ClNO4S B5526631 {[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid

{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid

Cat. No. B5526631
M. Wt: 297.71 g/mol
InChI Key: DOXPPIYQKYREAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid, also known as CPDTA, is a synthetic compound that has shown potential in scientific research applications. CPDTA is a thiazolidine-2,4-dione derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of {[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB pathway. This compound has also been reported to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of {[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which may limit its potential therapeutic applications.

Future Directions

For {[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid research include further elucidation of its mechanism of action, as well as investigation of its potential therapeutic applications in various diseases. Studies could also explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, research could focus on the development of novel derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a synthetic compound that has shown potential in scientific research applications, particularly in the field of medicinal chemistry. While its mechanism of action is not yet fully understood, studies have suggested that it may exert anti-inflammatory, anti-tumor, and anti-diabetic effects. Further research is needed to fully elucidate its mechanism of action and investigate its potential therapeutic applications.

Synthesis Methods

{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid has been synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with thioacetic acid, followed by cyclization using urea and acetic anhydride. Another method involves the reaction of 3-chlorobenzaldehyde with thioacetic acid, followed by cyclization using ammonium acetate and acetic anhydride. The synthesis of this compound has also been achieved using a one-pot reaction of 3-chlorobenzaldehyde, thioacetic acid, and ammonium acetate.

Scientific Research Applications

{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid has shown potential in scientific research applications, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation.

properties

IUPAC Name

2-[1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-7-2-1-3-8(4-7)14-10(15)5-9(12(14)18)19-6-11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPPIYQKYREAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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